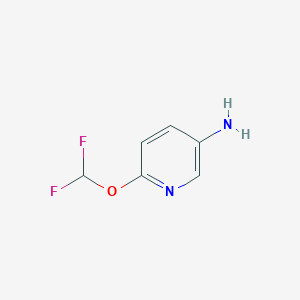

6-(Difluoromethoxy)pyridin-3-amine

説明

The exact mass of the compound 6-(Difluoromethoxy)pyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Difluoromethoxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Difluoromethoxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-(difluoromethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPYGFBASUNYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666727 | |

| Record name | 6-(Difluoromethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317810-73-4 | |

| Record name | 6-(Difluoromethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Difluoromethoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Properties and Applications of 6-(Difluoromethoxy)pyridin-3-amine

Executive Summary: The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for its unique ability to modulate lipophilicity, metabolic stability, and target engagement.[2][3] This guide provides an in-depth technical overview of 6-(Difluoromethoxy)pyridin-3-amine (CAS No: 317810-73-4), a heterocyclic building block that combines the advantageous features of the pyridine scaffold with the desirable properties of the difluoromethoxy group.[4] We will explore its physicochemical properties, spectral characteristics, synthetic routes, and critical applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Difluoromethoxy-Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to participate in hydrogen bonding and other key interactions with biological targets.[5][6] When functionalized with fluorine-containing groups, the resulting scaffold can exhibit enhanced potency, improved metabolic stability, and better pharmacokinetic profiles.[5][7]

The difluoromethoxy (-OCF₂H) group, in particular, offers a nuanced set of properties that distinguish it from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.[1][8] It serves as an effective bioisostere for hydroxyl and methoxy groups, often blocking common metabolic pathways like O-demethylation, thereby extending a drug's half-life.[1][2] Its moderate lipophilicity and capacity to act as a hydrogen bond donor provide medicinal chemists with a powerful tool for optimizing lead compounds.[1] 6-(Difluoromethoxy)pyridin-3-amine embodies this strategic advantage, featuring a primary amine at the 3-position that serves as a versatile nucleophilic handle for constructing more complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.[4]

Physicochemical and Safety Profile

The unique arrangement of the difluoromethoxy group and the amino group on the pyridine ring governs the molecule's physical characteristics, solubility, and reactivity.

Core Properties

A summary of the key physicochemical properties of 6-(Difluoromethoxy)pyridin-3-amine is presented below.

| Property | Value | Source(s) |

| CAS Number | 317810-73-4 | [9][10] |

| Molecular Formula | C₆H₆F₂N₂O | [9][11] |

| Molecular Weight | 160.12 g/mol | [9][11] |

| IUPAC Name | 6-(difluoromethoxy)-3-pyridinamine | |

| Boiling Point | 249.8 ± 35.0 °C (Predicted) | |

| Physical Form | Solid-Liquid Mixture | |

| Purity | Commonly available at ≥95% | [10] |

| Storage | 2-8°C, under inert atmosphere, protect from light | [9] |

Impact of the Difluoromethoxy Group

The -OCF₂H group profoundly influences the molecule's behavior:

-

Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy substituent, which can enhance membrane permeability and oral absorption.[2] This property is crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

pKa Modulation: As a potent electron-withdrawing group, the -OCF₂H substituent lowers the pKa of the pyridine nitrogen and can influence the basicity of the 3-amino group.[1] This modulation is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects solubility, cell penetration, and target binding.

-

Metabolic Stability: A primary reason for incorporating the -OCF₂H group is to enhance metabolic stability.[2][3] It is resistant to oxidative metabolism, particularly O-dealkylation, which is a common metabolic fate for analogous methoxy-substituted compounds.[1]

Safety and Handling

6-(Difluoromethoxy)pyridin-3-amine is classified as harmful and requires careful handling in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity / Irritant | GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling Protocol:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Spectral and Analytical Characterization

While comprehensive, experimentally verified spectral data for this specific compound is not widely published, a predictive analysis based on established principles of NMR spectroscopy provides valuable insight for its characterization.

-

¹H NMR Spectroscopy (Predicted): The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethoxy group.

-

The proton at the C2 position, being between two nitrogen atoms (in the pyridine ring) and adjacent to the electron-donating amino group, would likely appear as a singlet or a narrow doublet in the downfield region.

-

The protons at the C4 and C5 positions would appear as doublets or multiplets, with their chemical shifts influenced by the opposing electronic effects of the amino and difluoromethoxy groups.

-

The -OCF₂H proton would present as a triplet due to coupling with the two adjacent fluorine atoms (J coupling constant typically in the range of 70-80 Hz).

-

-

¹³C NMR Spectroscopy (Predicted): The carbon spectrum would show six distinct signals.

-

The carbon of the difluoromethoxy group (-C F₂H) would appear as a triplet due to one-bond C-F coupling.

-

The pyridine ring carbons would have chemical shifts characteristic of a substituted pyridine, with the C6 carbon directly attached to the -OCF₂H group showing a significant downfield shift and potential coupling to the fluorine atoms.[12]

-

Synthesis and Reactivity

The synthesis of regiochemically defined substituted pyridines, such as 6-(Difluoromethoxy)pyridin-3-amine, presents a significant chemical challenge. A plausible synthetic strategy involves the functionalization of a pre-existing pyridine core.

Representative Synthetic Workflow

A common approach involves the difluoromethoxylation of a hydroxypyridine precursor, followed by nitration and subsequent reduction to install the amine functionality. This multi-step process requires careful control of regioselectivity.

Caption: A plausible synthetic pathway to 6-(Difluoromethoxy)pyridin-3-amine.

Experimental Protocol: Synthesis of 6-(Difluoromethoxy)-3-nitropyridine (Intermediate C)

Causality: This protocol outlines the crucial difluoromethoxylation step. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the phenoxide, while a robust base is necessary to deprotonate the starting hydroxypyridine. Chlorodifluoromethane serves as the source of the -CF₂H unit.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-hydroxy-3-nitropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-Dimethylformamide (DMF).

-

Reaction: Purge the system with nitrogen. Heat the stirred suspension to 80-90°C.

-

Reagent Addition: Carefully bubble chlorodifluoromethane (ClCF₂H) gas through the reaction mixture for 4-6 hours, maintaining the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield 6-(difluoromethoxy)-3-nitropyridine.

Chemical Reactivity

The primary amine at the 3-position is the molecule's principal reactive site.[4] It is a potent nucleophile and readily participates in a wide range of chemical transformations essential for drug development, including:

-

Amide Bond Formation: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

-

Cross-Coupling Reactions: Participation in palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Applications in Medicinal Chemistry

6-(Difluoromethoxy)pyridin-3-amine is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate used to construct more complex, biologically active molecules.[4]

Role as a Core Building Block

The molecule provides a pre-functionalized scaffold that imparts desirable drug-like properties into the final compound. Its utility is particularly prominent in the synthesis of kinase inhibitors, where the aminopyridine moiety can serve as a "hinge-binder," forming critical hydrogen bonds with the protein backbone of the target kinase.[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. aksci.com [aksci.com]

- 11. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]

- 12. rsc.org [rsc.org]

- 13. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(Difluoromethoxy)pyridin-3-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethoxy)pyridin-3-amine is a fluorinated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and agrochemical research. The incorporation of the difluoromethoxy group (-OCHF₂) into the pyridine scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, making it a valuable synthon for the development of novel bioactive molecules. This guide provides a comprehensive overview of 6-(Difluoromethoxy)pyridin-3-amine, covering its chemical identity, a plausible synthetic route with a detailed experimental protocol, its key properties, and its applications in modern chemical research.

Chemical Identity and Structure

Molecular Formula: C₆H₆F₂N₂O[1]

Molecular Weight: 160.12 g/mol [1]

IUPAC Name: 6-(difluoromethoxy)pyridin-3-amine

Synonyms: 5-amino-2-(difluoromethoxy)pyridine, 6-(Difluoromethoxy)-3-pyridinamine[1]

The structure of 6-(Difluoromethoxy)pyridin-3-amine consists of a pyridine ring substituted with a difluoromethoxy group at the 6-position and an amine group at the 3-position. The primary amine serves as a crucial functional handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions.

Synthesis of 6-(Difluoromethoxy)pyridin-3-amine

A plausible and commonly employed synthetic strategy for 6-(Difluoromethoxy)pyridin-3-amine involves a two-step process: the synthesis of the key intermediate, 2-(difluoromethoxy)-5-nitropyridine, followed by the reduction of the nitro group to the desired amine.

Part 1: Synthesis of 2-(Difluoromethoxy)-5-nitropyridine

The synthesis of 2-(difluoromethoxy)-5-nitropyridine can be achieved through the reaction of 2-chloro-5-nitropyridine with a difluoromethylating agent.[3]

Reaction Scheme:

Caption: Synthesis of the key intermediate, 2-(Difluoromethoxy)-5-nitropyridine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base such as potassium carbonate.

-

Addition of Difluoromethylating Agent: Introduce a difluoromethylating agent, for example, sodium chlorodifluoroacetate, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (typically between 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(difluoromethoxy)-5-nitropyridine.[4][5]

Part 2: Reduction of 2-(Difluoromethoxy)-5-nitropyridine to 6-(Difluoromethoxy)pyridin-3-amine

The final step involves the reduction of the nitro group of 2-(difluoromethoxy)-5-nitropyridine to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[3]

Reaction Scheme:

Caption: Reduction of the nitro intermediate to the final product.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-(difluoromethoxy)-5-nitropyridine in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously until the starting material is completely consumed, as indicated by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 6-(difluoromethoxy)pyridin-3-amine. If necessary, the product can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

| Property | Value |

| Physical State | Solid or solid-liquid mixture |

| Storage | 2-8°C, under an inert atmosphere |

Spectroscopic Data: While specific, publicly available spectra for this exact compound are scarce, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group. The ¹³C NMR spectrum would display signals for the pyridine carbons, with the carbon of the difluoromethoxy group appearing as a triplet due to coupling with the two fluorine atoms.

Applications in Research and Development

6-(Difluoromethoxy)pyridin-3-amine is a valuable building block due to the advantageous properties conferred by the difluoromethoxy group.

-

Medicinal Chemistry: The primary amine at the 3-position provides a convenient point for derivatization, allowing for its incorporation into larger, more complex molecules. It is particularly useful in the synthesis of kinase inhibitors and other targeted therapies. The difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.[4]

-

Agrochemicals: Fluorinated pyridine derivatives are known to exhibit a wide range of biological activities, and 6-(difluoromethoxy)pyridin-3-amine serves as a key intermediate in the synthesis of novel pesticides and herbicides.[6]

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

6-(Difluoromethoxy)pyridin-3-amine is a key synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of a reactive amine handle and the property-enhancing difluoromethoxy group makes it a valuable tool for chemists. The synthetic route outlined in this guide, proceeding through a nitropyridine intermediate, represents a reliable method for its preparation. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

-

PubChemLite. (n.d.). 6-(difluoromethyl)pyridin-3-amine dihydrochloride. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 6-(difluoromethoxy)-3-Pyridinamine. Retrieved from [Link]

Sources

- 1. 6-(difluoromethoxy)-3-Pyridinamine - CAS:317810-73-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Preamble: The Strategic Imperative of Fluorine in Pyridine Scaffolds

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and capacity for diverse chemical interactions make it a highly privileged structure in drug design.[3] The strategic incorporation of fluorine into this already vital scaffold has unlocked unprecedented advancements in therapeutic development.[4] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[3][5] This guide provides an in-depth exploration of the multifaceted biological activities of fluorinated pyridine derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Section 1: The Impact of Fluorination on Physicochemical Properties and Drug-Likeness

The introduction of fluorine into a pyridine ring is a deliberate strategy to modulate key molecular properties. Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the pyridine nitrogen, influencing its interaction with physiological targets and affecting solubility.[1] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often introduced to block sites of oxidative metabolism, thereby increasing a drug's half-life.[6] The lipophilicity of a molecule, a critical determinant of its ability to cross cell membranes, can also be fine-tuned by the position and number of fluorine substituents. These modifications collectively contribute to improved "drug-likeness," making fluorinated pyridine derivatives highly sought-after in drug discovery programs.[4]

Section 2: Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a range of malignancies.[4][7] A significant number of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

One of the most well-established mechanisms of action for anticancer fluorinated pyridines is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[8] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and the subsequent downstream signaling cascade. This leads to the suppression of endothelial cell proliferation and migration, ultimately starving the tumor of its blood supply.[7]

Caption: Inhibition of the VEGFR-2 signaling cascade by a fluorinated pyridine derivative.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The anticancer potency of fluorinated pyridine derivatives is highly dependent on their substitution patterns. SAR studies have consistently shown that the nature and position of substituents on both the pyridine and any appended aromatic rings can dramatically influence their inhibitory activity against kinases like VEGFR-2 and their cytotoxicity against cancer cell lines.

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 ± 0.73 | [8] |

| Pyridine-urea derivative 8n | VEGFR-2 | Not specified, but noted for strong activity | [8] |

| Spiro-pyridine derivative 5 | HepG-2 (Liver Cancer) | 10.58 ± 0.80 | [7] |

| Spiro-pyridine derivative 5 | Caco-2 (Colon Cancer) | 9.78 ± 0.70 | [7] |

| Spiro-pyridine derivative 7 | HepG-2 (Liver Cancer) | 8.90 ± 0.60 | [7] |

| Spiro-pyridine derivative 7 | Caco-2 (Colon Cancer) | 7.83 ± 0.50 | [7] |

| Fluorinated aminophenylhydrazine 6 | A549 (Lung Cancer) | 0.64 | [9] |

| Cisplatin analog 2a | Various cancer cell lines | Comparable to cisplatin | [10] |

Section 3: Antidiabetic Activity: A New Frontier

More recently, fluorinated pyridine derivatives have been investigated for their potential in treating type 2 diabetes.[11][12] Their mechanism of action in this context often involves the inhibition of enzymes that regulate glucose homeostasis.

Mechanism of Action: DPP-4 Inhibition

A key target for many new antidiabetic drugs is Dipeptidyl Peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[13][14] By inhibiting DPP-4, fluorinated pyridine derivatives can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.[13][15]

Caption: Mechanism of DPP-4 inhibition by a fluorinated pyridine derivative for glycemic control.

In Vitro Efficacy of Antidiabetic Pyridine Derivatives

The inhibitory potential of these compounds against enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, is also a key area of investigation.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine 6b | α-amylase | 5.14 | [12] |

| Pyrazolo[3,4-b]pyridine 6c | α-amylase | 5.15 | [12] |

| Pyrazolo[3,4-b]pyridine 7a | α-amylase | 5.21 | [12] |

| Pyrazolo[3,4-b]pyridine 7b | α-amylase | 5.18 | [12] |

| Pyridine sulfonamide 3e | α-amylase | 54.18 ± 0.150 µg/mL | [11] |

| Pyridone derivative 1 | α-glucosidase | 3.00 ± 0.11 | [16] |

| Pyridone derivative 6 | α-amylase | 9.20 ± 0.14 | [16] |

Section 4: Central Nervous System (CNS) Applications

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical challenge in the development of drugs for neurological disorders. Fluorination is a well-established strategy to enhance the lipophilicity and brain penetration of drug candidates.[4] Fluorinated pyridine derivatives are being explored for their potential to modulate key neurotransmitter systems.[17][18]

Mechanism of Action: Modulation of GABA-A Receptors

The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA).[19][20] The GABA-A receptor, a ligand-gated chloride ion channel, is a major target for drugs that treat anxiety, epilepsy, and insomnia.[18][19] Certain fluorinated pyridine alkaloids and related structures can act as modulators of the GABA-A receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization and a reduction in neuronal excitability.[19][21]

Caption: Modulation of the GABA-A receptor by a fluorinated pyridine derivative.

Section 5: Antimicrobial and Antiviral Activities

The pyridine nucleus is a common feature in many antimicrobial and antiviral agents.[1] The addition of fluorine can enhance the potency and spectrum of activity of these compounds. Fluorinated pyridine derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.

In Vitro Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key metric for evaluating the in vitro efficacy of antimicrobial agents. The following table summarizes the MIC values for selected pyridine derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine-4-aldoxime salt 51-56 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 to 6 mM | [22] |

| Isonicotinic acid hydrazide 12, 15-17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [22] |

| 2-(methyldithio)pyridine-3-carbonitrile 29 | Various bacterial strains | 0.5 - 64 | [22] |

| 1,3,4-oxadiazoles–pyridine 117a | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 | [22] |

Section 6: Experimental Protocols

The reliable evaluation of the biological activity of fluorinated pyridine derivatives hinges on robust and standardized experimental protocols.

General Synthesis of a Fluorinated Pyridine Derivative

A common route to synthesize fluorinated pyridines is through nucleophilic aromatic substitution (SNAr), where a leaving group on the pyridine ring (e.g., a nitro or chloro group) is displaced by a fluoride anion.

Example: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

-

Nitration: Isonicotinic acid methyl ester is nitrated to introduce a nitro group at the 3-position, yielding methyl 3-nitropyridine-4-carboxylate.

-

Fluorination: The methyl 3-nitropyridine-4-carboxylate is dissolved in a dry aprotic solvent such as DMSO.

-

An excess of a fluoride source, such as cesium fluoride (CsF), is added to the reaction mixture.

-

The mixture is heated (e.g., to 120°C) for a sufficient time (e.g., 90 minutes) to allow for the displacement of the nitro group with fluoride.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The crude product is purified by column chromatography to yield the pure methyl 3-fluoropyridine-4-carboxylate.

Caption: General workflow for the synthesis of a fluorinated pyridine derivative via SNAr.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HepG-2, Caco-2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The fluorinated pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Compound Preparation: The fluorinated pyridine derivative is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).

Section 7: Conclusion and Future Perspectives

Fluorinated pyridine derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their diverse biological activities, spanning from anticancer and antidiabetic to CNS and antimicrobial applications, are a testament to the power of fluorine chemistry in modulating molecular properties for therapeutic benefit. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of these remarkable molecules.

References

-

Hussain, A., Seher, S. S., Akhter, S., Shahzad, K., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Rizzo, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

-

Jahan, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. [Link]

-

El-Naggar, M., et al. (2022). IC50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. ResearchGate. [Link]

-

Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Al-Ostath, A., et al. (2023). The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. [Link]

-

Patel, H. M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

-

Hossain, M. A., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. [Link]

-

Pipzine Chemicals. (n.d.). 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. [Link]

-

ResearchGate. (n.d.). Calculated IC50 (μM) values for anti-proliferative activity of 2a and 4b cisplatin derivatives against different human cell lines. [Link]

-

Yilmaz, I., et al. (2019). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science Monitor. [Link]

-

Teffera, Y. (2010). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG. [Link]

-

Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Khan, I., et al. (2022). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules. [Link]

-

Sharma, M., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. [Link]

-

O'Hagan, D. (2009). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Chemical Society Reviews. [Link]

-

Ueno, S., et al. (1999). Actions of fluorinated alkanols on GABA(A) receptors: relevance to theories of narcosis. Anesthesia and Analgesia. [Link]

-

Sandosham, J., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

-

Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

ResearchGate. (n.d.). Antidiabetic compounds containing pyridine scaffold. [Link]

-

Wotal, A. C., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Reyes-Melo, F. D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Kutama, A. S., et al. (2021). Pyridine alkaloids with activity in the central nervous system. Fitoterapia. [Link]

-

Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules. [Link]

-

Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism. [Link]

-

Papahatjis, D. P., et al. (2003). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

-

Gerokonstantis, D. T., et al. (2025). Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system. [Link]

-

Kasar, D., et al. (2020). Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin. Frontiers in Molecular Neuroscience. [Link]

-

Gîrd, C. E., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eurjchem.com [eurjchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin [frontiersin.org]

- 21. Actions of fluorinated alkanols on GABA(A) receptors: relevance to theories of narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance their pharmacological profiles.[2][3] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2][4] While the trifluoromethyl (-CF₃) group is a common choice for increasing metabolic stability and lipophilicity, the difluoromethoxy (-OCF₂H) group offers a more nuanced approach, providing a unique set of characteristics that can be strategically exploited in drug design.[][6][7]

Physicochemical Properties of the Difluoromethoxy Group: A Comparative Analysis

The difluoromethoxy group's properties are often intermediate between those of the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering medicinal chemists a greater degree of control in fine-tuning a molecule's characteristics.[1]

Lipophilicity and Conformational Flexibility

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. The Hansch hydrophobicity parameter (π) indicates that the -OCF₂H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group.[8] This intermediate lipophilicity can be advantageous in optimizing a drug's solubility and permeability.[9]

Furthermore, the difluoromethoxy group exhibits "dynamic lipophilicity" due to the low barrier to rotation around the O–CF₂H bond, allowing it to adapt its conformation to different chemical environments.[9][10] Unlike the methoxy group, which prefers a planar conformation with the aromatic ring, and the trifluoromethoxy group, which favors an orthogonal orientation, the difluoromethoxy group has no strong conformational preference.[6][11][12] This flexibility can be crucial for optimal binding to a target protein.[11][12]

Electronic Effects and Hydrogen Bonding Capability

The difluoromethoxy group is a moderate electron-withdrawing group, influencing the electronic properties of the molecule.[12][13][14] This can impact the pKa of nearby functional groups, which is critical for controlling the ionization state of a drug at physiological pH and can affect its solubility and target engagement.[1][9]

A key and unique feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][3][15] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in methoxy or trifluoromethoxy groups.[1][12] This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins while offering improved metabolic stability.[1][4][15][16]

Table 1: Comparative Physicochemical Properties of Methoxy, Difluoromethoxy, and Trifluoromethoxy Groups on a Phenyl Ring

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch π Value | -0.02 | +0.49 | +1.04[10] |

| Hammett σp | -0.27 | +0.16 | +0.35 |

| Hydrogen Bond Acidity (A) | ~0 | 0.085-0.126[16][17][18] | 0 |

| Preferred Conformation | Co-planar | Flexible (no strong preference)[6][11][12] | Orthogonal[6][11] |

Note: The values presented are representative and can vary depending on the specific molecular context.

The Strategic Role of the Difluoromethoxy Group in Drug Design

The unique combination of physicochemical properties of the difluoromethoxy group translates into several strategic advantages in the drug development process.

Enhancing Metabolic Stability

A primary motivation for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[1][2][9] It is significantly more resistant to oxidative metabolism compared to the methoxy group, which is prone to O-demethylation by cytochrome P450 enzymes.[1][13][19] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] While the trifluoromethyl group also imparts high metabolic stability, the difluoromethoxy group provides this benefit with a smaller increase in lipophilicity.[13][19]

Bioisosteric Replacement

The difluoromethoxy group can act as a bioisostere for several common functional groups:

-

Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic liability, thereby increasing the drug's half-life.[1]

-

Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the added advantage of improved metabolic stability.[1][4][15][16]

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for introducing the difluoromethoxy group is through the O-difluoromethylation of phenols. The following protocol is a representative example.

Diagram 1: General Workflow for the Synthesis of Aryl Difluoromethyl Ethers

Caption: Workflow for microsomal metabolic stability assay.

Experimental Protocol:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in acetonitrile.

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species of interest), a phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (cofactor).

-

Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Protein Precipitation: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of disappearance, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Case Study: The Difluoromethoxy Group in JAK Inhibitors

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in immunity and inflammation. [1][][17]Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. [1][17]Consequently, JAK inhibitors have emerged as an important class of therapeutics.

Diagram 3: The JAK-STAT Signaling Pathway and Point of Intervention for JAK Inhibitors

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Several approved drugs and clinical candidates for the treatment of autoimmune diseases and cancer contain fluorinated motifs. For example, Roflumilast, a phosphodiesterase-4 inhibitor, and Pantoprazole, a proton pump inhibitor, both feature a difluoromethoxy group. [20]The incorporation of the -OCF₂H group in these molecules contributes to their favorable pharmacokinetic profiles by enhancing metabolic stability. [2][20]In the context of JAK inhibitors, the strategic placement of a difluoromethoxy group could serve to block a potential site of metabolism, thereby increasing the drug's half-life and efficacy, while also potentially engaging in beneficial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. [1]By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. [Link]

- Hu, X. (2021). Janus Kinase (JAK) and JAK Inhibitors. BOC Sciences.

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6883. [Link]

-

Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Ma, H. (2020). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 5(1), 1-5. [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Marciano, D., Gershonov, E., Saphier, S., & Ashkenazi, N. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Marciano, D., Gershonov, E., Saphier, S., & Ashkenazi, N. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

Le, C. M., May, J. A., & Oblak, E. Z. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

- BenchChem. (2025). The Role of the Difluoromethoxy Group in Phenol Compounds: A Technical Guide. BenchChem.

- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethyl

-

Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

-

Ni, C., Zhu, L., & Hu, J. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14734-14742. [Link]

-

Raobaikady, B., Purohit, A., & Potter, B. V. L. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 27(15), 4983. [Link]

-

Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (2021). Facile double O -difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 62, 152869. [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.

-

Ackley, D. C., & Wring, S. A. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In In Vitro Drug Metabolism and Transporter Studies (pp. 103-116). Humana Press. [Link]

-

Saphier, S. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 14(16), 1157-1163. [Link]

-

Sap, J. B. I., de la Torre, A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7066. [Link]

-

Federal Drug Administration-approved drugs that contain the difluoromethyl group. (n.d.). ResearchGate. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2025). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Leroux, F. R., Grouleff, J., Pytkowicz, J., & Tius, M. A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. [Link]

-

Zhu, L., O’Neill, J., & Hu, J. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8887. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. danieleteti.com. [Link]

-

DOT Language. (2024). Graphviz. [Link]

-

de la Torre, A., & Gouverneur, V. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 758. [Link]

-

FDA approved fluorine-containing drugs in 2023. (2024). ResearchGate. [Link]

-

Simple Graph - GraphViz Examples and Tutorial. (n.d.). jason-aik.com. [Link]

-

Graphviz tutorial. (2021). YouTube. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... (n.d.). ResearchGate. [Link]

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. (2025). ResearchGate. [Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. [Link]

Sources

- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. mercell.com [mercell.com]

- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. sioc.ac.cn [sioc.ac.cn]

A Comprehensive Spectroscopic Guide to 6-(Difluoromethoxy)pyridin-3-amine

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel building block, 6-(Difluoromethoxy)pyridin-3-amine. As a compound of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as a vital resource for researchers and scientists by offering a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are discussed, grounded in established scientific principles and data from analogous structures. This guide aims to empower researchers to confidently identify, characterize, and utilize this compound in their synthetic endeavors.

Introduction: The Significance of 6-(Difluoromethoxy)pyridin-3-amine

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often imparting favorable pharmacokinetic and pharmacodynamic properties. The difluoromethoxy (-OCHF₂) group, in particular, is a valuable bioisostere for hydroxyl or methoxy groups, offering a unique combination of steric and electronic properties while being more metabolically stable. 6-(Difluoromethoxy)pyridin-3-amine combines this important fluorine-containing moiety with the versatile 3-aminopyridine scaffold, a privileged structure in numerous biologically active compounds. This unique combination makes it a highly attractive building block for the synthesis of novel therapeutic agents.

Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide provides a detailed predictive analysis of the key spectroscopic signatures of 6-(Difluoromethoxy)pyridin-3-amine, enabling researchers to readily interpret their experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 6-(Difluoromethoxy)pyridin-3-amine, including expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide crucial information about the number and connectivity of hydrogen atoms in the molecule. The choice of solvent can influence the chemical shift of the amine protons due to hydrogen bonding effects.[1][2] For routine analysis, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. In DMSO-d₆, the N-H protons of amines often yield sharper signals.[3]

Table 1: Predicted ¹H NMR Data for 6-(Difluoromethoxy)pyridin-3-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.0 - 8.2 | d | J ≈ 2.5 Hz | Coupled to H-4. |

| H-4 | ~7.1 - 7.3 | dd | J ≈ 8.5, 2.5 Hz | Coupled to H-5 and H-2. |

| H-5 | ~6.8 - 7.0 | d | J ≈ 8.5 Hz | Coupled to H-4. |

| -NH₂ | ~3.5 - 5.5 | br s | - | Chemical shift is solvent and concentration dependent.[4] Disappears upon D₂O exchange. |

| -OCHF₂ | ~6.5 - 7.5 | t | ²JHF ≈ 70-75 Hz | Characteristic triplet due to coupling with two fluorine atoms.[5] |

Causality of Experimental Choices: The selection of an appropriate NMR solvent is critical. While CDCl₃ is a common choice, for molecules with amine functionalities, a hydrogen-bond accepting solvent like DMSO-d₆ can be advantageous in sharpening the -NH₂ signal.[3] A simple D₂O exchange experiment is a definitive method to confirm the assignment of the labile amine protons.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of the electronegative fluorine and nitrogen atoms will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for 6-(Difluoromethoxy)pyridin-3-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| C-2 | ~140 - 145 | d | ³JCF ≈ 3-5 Hz | Weakly coupled to the fluorine atoms. |

| C-3 | ~135 - 140 | s | - | |

| C-4 | ~120 - 125 | s | - | |

| C-5 | ~110 - 115 | d | ⁴JCF ≈ 1-2 Hz | Very weak coupling to fluorine atoms. |

| C-6 | ~155 - 160 | t | ²JCF ≈ 25-30 Hz | Coupled to the two fluorine atoms. |

| -OCHF₂ | ~115 - 120 | t | ¹JCF ≈ 250-260 Hz | Large one-bond coupling constant is characteristic.[5] |

Expert Insights: The carbon attached to the difluoromethoxy group (C-6) and the difluoromethoxy carbon itself will appear as triplets in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is typically very large, providing a definitive signature for the -OCHF₂ group.[5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for 6-(Difluoromethoxy)pyridin-3-amine

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -OCHF ₂ | ~ -80 to -95 | d | ²JHF ≈ 70-75 Hz | Referenced to CFCl₃.[6][7] The signal will be a doublet due to coupling with the proton of the difluoromethoxy group. |

Authoritative Grounding: The chemical shift of the -OCHF₂ group is expected in the range of -80 to -95 ppm relative to CFCl₃.[6][7] The multiplicity will be a doublet in the proton-coupled ¹⁹F NMR spectrum due to the ²JHF coupling.[5] For routine analysis, a proton-decoupled ¹⁹F NMR spectrum will show a singlet, simplifying the spectrum and improving the signal-to-noise ratio.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for 6-(Difluoromethoxy)pyridin-3-amine is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum to identify the -NH₂ protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64 scans, a spectral width of 200 ppm, a relaxation delay of 2 seconds.

-

Diagram: NMR Workflow

Caption: A streamlined workflow for the NMR analysis of 6-(Difluoromethoxy)pyridin-3-amine.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted IR Absorption Bands for 6-(Difluoromethoxy)pyridin-3-amine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium | Characteristic of a primary amine.[8] |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | |

| 1620 - 1580 | C=C and C=N ring stretching | Strong | Typical for pyridine rings.[9] |

| 1620 - 1560 | N-H scissoring (bending) | Medium | Confirms the presence of the -NH₂ group.[8] |

| 1330 - 1260 | Aromatic C-N stretch | Medium | |

| 1150 - 1000 | C-O-C stretch and C-F stretch | Strong | The C-F stretches are typically very strong. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Diagram: Key IR Vibrational Modes

Caption: A conceptual map of the key IR vibrational regions for 6-(Difluoromethoxy)pyridin-3-amine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of 6-(Difluoromethoxy)pyridin-3-amine (C₆H₆F₂N₂O) is 160.12 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed at approximately m/z 160.0448.

-

Major Fragmentation Pathways: The fragmentation of pyridine derivatives is complex and can involve multiple pathways.[10][11] For 6-(Difluoromethoxy)pyridin-3-amine, some plausible fragmentation patterns under electron ionization (EI) include:

-

Loss of the difluoromethoxy group: Cleavage of the C-O bond could lead to the loss of a ·OCHF₂ radical, resulting in a fragment ion corresponding to the aminopyridine cation.

-

Loss of HCN: A characteristic fragmentation of the pyridine ring is the loss of a neutral hydrogen cyanide molecule.[12]

-

Loss of a fluorine atom: Fragmentation of the difluoromethoxy group could involve the loss of a fluorine radical.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable technique. Alternatively, Electrospray Ionization (ESI) can be used by dissolving the sample in a suitable solvent like methanol or acetonitrile and infusing it directly into the mass spectrometer.

-

Data Acquisition:

-

EI-MS: Acquire data over a mass range of m/z 40-400. An electron energy of 70 eV is standard.

-

ESI-MS: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 161.0521.

-

Diagram: Predicted Fragmentation Pathways

Caption: Plausible mass spectral fragmentation pathways for 6-(Difluoromethoxy)pyridin-3-amine.

Conclusion: A Foundation for Future Research

This comprehensive guide provides a robust framework for the spectroscopic characterization of 6-(Difluoromethoxy)pyridin-3-amine. By synthesizing data from related structures and fundamental spectroscopic principles, this document equips researchers with the necessary knowledge to interpret their experimental findings with confidence. The detailed predictions for ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, along with standardized experimental protocols, will facilitate the seamless integration of this valuable building block into drug discovery and development programs. The self-validating nature of these combined spectroscopic techniques ensures a high degree of certainty in the structural assignment, paving the way for the next generation of innovative chemical entities.

References

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1970). The Journal of Organic Chemistry. [Link]

-

Li, A., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

-

Al-Ghorbani, M., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5, 219-230. [Link]

-

Nishio, T., et al. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, 1987(1), 1-5. [Link]

-

Srivastava, T. N., & Srivastava, P. C. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27(6), 329-331. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

SpectraBase. (n.d.). 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. [Link]

-

Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. [Link]

-

Kiss, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5296-5306. [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. [Link]

-

Wang, F., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). Difluoromethane - Optional[19F NMR] - Chemical Shifts. [Link]

-

Everett, J. R. (1994). 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs. Magnetic Resonance in Chemistry, 32(4), 221-225. [Link]

-

St-Gelais, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1729. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

Sridevi, C., et al. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 130(36), 11989-11997. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

LookChem. (n.d.). 3-Aminopyridine. [Link]

-

St-Gelais, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

SpectraBase. (n.d.). 3-AMINOACRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. tsijournals.com [tsijournals.com]

- 9. chimia.ch [chimia.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of 6-(Difluoromethoxy)pyridin-3-amine

An In-depth Technical Guide to the Solubility and Stability of 6-(Difluoromethoxy)pyridin-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of 6-(Difluoromethoxy)pyridin-3-amine, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Recognizing the critical impact of these physicochemical properties on bioavailability, formulation, and shelf-life, this document outlines detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, as well as a systematic approach to stability evaluation through forced degradation studies. The methodologies described herein are grounded in established principles of pharmaceutical sciences and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, thereby enabling informed decision-making throughout the development lifecycle of this and similar chemical entities.

Introduction: The Pivotal Role of Physicochemical Profiling

The journey of a candidate molecule from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For a novel fluorinated pyridine derivative such as 6-(Difluoromethoxy)pyridin-3-amine, a thorough understanding of these characteristics is not merely a data-gathering exercise; it is a prerequisite for successful development.